5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine
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Overview
Description
5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine is a heterocyclic compound that contains morpholine, pyridine, and triazole rings
Preparation Methods
The synthesis of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine hydrate and a suitable precursor, such as a nitrile or an amide.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a substitution reaction, where a morpholine derivative reacts with the pyridine-triazole intermediate.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as improved conductivity or stability.
Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
5-Morpholin-4-yl-4H-1,2,4-triazol-3-amine: This compound has a similar structure but lacks the pyridine ring.
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound contains a morpholine ring and a pyridine ring but has a different overall structure.
5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone: This compound has a morpholine ring and a pyridine ring but differs in the rest of its structure.
The uniqueness of this compound lies in its combination of morpholine, pyridine, and triazole rings, which confer specific chemical and biological properties .
Properties
IUPAC Name |
5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-10-14-11(16-5-7-18-8-6-16)15-17(10)9-3-1-2-4-13-9/h1-4H,5-8H2,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIJXLBVOKOKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=N2)N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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